Cas no 8886-70-2 ((R)-(+)-1-(1-NAPHTHYL)ETHYLAMINE)

(R)-(+)-1-(1-NAPHTHYL)ETHYLAMINE structure
8886-70-2 structure
Product Name:(R)-(+)-1-(1-NAPHTHYL)ETHYLAMINE
CAS No:8886-70-2
MF:C12H13N
MW:171.238322973251
CID:993463
PubChem ID:2724264
Update Time:2023-10-31

(R)-(+)-1-(1-NAPHTHYL)ETHYLAMINE Chemical and Physical Properties

Names and Identifiers

    • (R)-(+)-1-(1-NAPHTHYL)ETHYLAMINE
    • (1R)-1-(1-Naphthyl)ethanamine
    • (S)-(-)-alpha-(1-Aminoethyl)naphthalene
    • (R)-alpha-Methyl-1-naphthalenemethanamine
    • J-502096
    • 1-Naphthalenemethanamine, .alpha.-methyl-, (R)-
    • EINECS 223-425-5
    • MFCD00064114
    • (1R)-1-naphthylethylamine
    • CS-M0086
    • (1R)-1-(1-naphthyl)ethaneamine
    • (r)-naphthylethylamine
    • AC-6137
    • (1R)-1-(1-naphthyl)ethylamine
    • BP-12893
    • (2R)-2-(1-naphthyl)eth-2-ylamine
    • AI3-26857
    • (R)-(+)-1-naphthalen-1-yl-ethylamine
    • AKOS010396457
    • (R)-1(1-naphthyl)ethylamine
    • 1-Naphthalenemethanamine, .alpha.-methyl-, (.alpha.R)-
    • (R)-(+)-1-(1-Naphthyl)ethyl amine
    • AM20040346
    • (R)-(+)-alpha-Methyl-1-naphthalenemethylamine
    • A6547
    • (+)-1-(1-naphthyl)ethylamine
    • (R)-1-naphthalen-1-yl-ethylamine
    • (1R)-1-(naphthalen-1-yl)ethanamine
    • BCP04655
    • (r)-(+)-1-(1-naphthyl)-ethylamine
    • (R)-(+)-1-(1-Naphthyl)ethylamine, ChiPros(R), produced by BASF, 99%
    • (+)-(R)-1-naphthalene-1-yl-ethylamine
    • (R)-1-(1-Naphthyl)ethylamine
    • (r)-1-(alpha-naphthyl)ethylamine
    • 8886-70-2
    • SCHEMBL1837601
    • (R)-1-(Naphthalene-1-yl)ethanamine
    • 3886-70-2
    • (r)-alpha-naphthylethylamine
    • (R)-.alpha.-Methyl-1-naphthalenemethanamine
    • N0481
    • (R)-alpha-naphthyl ethyl amine
    • (1R)-1-(Naphthalen-1-Yl)Ethan-1-Amine
    • 1-Naphthalen-1-yl-ethylamine
    • (R)-(+)-1-(1-Naphthyl)ethylamine, >=99%
    • J-502307
    • HY-75070
    • (R)-(+)-a-Methyl-1-naphthalenemethylamine
    • (R)-(+)-1-(1-Naphthyl)ethylamine, purum, >=98.0% (sum of enantiomers, GC)
    • (1R)-1-naphthalen-1-ylethanamine
    • STR06625
    • R-(+)-alpha-(1-Naphthyl)ethylamine
    • (R)-(+)-alpha-(1-Naphthyl)ethylamine
    • (R)-1-(1-Naphthyl)ethanamine
    • SCHEMBL353568
    • AKOS016015611
    • (R)-1-(Naphthalen-1-yl)ethanamine
    • R-(+)-a-(1-Naphthyl)ethylamine
    • 1-Naphthalenemethanamine, alpha-methyl-, (alphaR)-
    • (+)-(R)-1-naphthalen-1-yl-ethylamine
    • (R)-1-(naphthalen-1-yl)ethan-1-amine
    • EN300-344828
    • (R)-(+)-1-(1-Naphthyl)ethylamine, for chiral derivatization, >=99.5%
    • 1-(1-Naphthyl)ethanamine #
    • (R)-(+)-1-(NAPHTHALEN-1-YL)ETHYLAMINE
    • DTXSID201014632
    • Inchi: 1S/C12H13N/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9H,13H2,1H3/t9-/m1/s1
    • InChI Key: RTCUCQWIICFPOD-SECBINFHSA-N
    • SMILES: N[C@H](C)C1C=CC=C2C=CC=CC=12

Computed Properties

  • Exact Mass: 171.104799419g/mol
  • Monoisotopic Mass: 171.104799419g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 26Ų
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